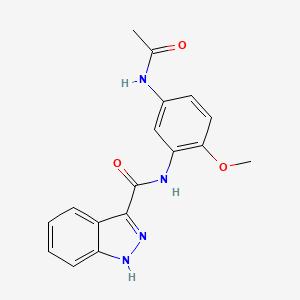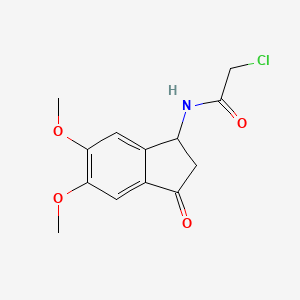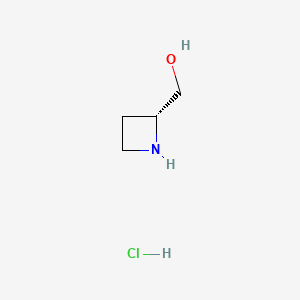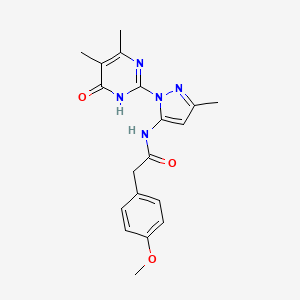![molecular formula C11H13NO3 B2831926 N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide CAS No. 2305568-04-9](/img/structure/B2831926.png)
N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide, commonly known as BHPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHPP is a synthetic compound that belongs to the class of phenolic compounds and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of BHPP involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. BHPP has also been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BHPP has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. BHPP has also been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BHPP in lab experiments include its potential as an antioxidant, anti-inflammatory, and anticancer agent. However, the limitations of using BHPP in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
For BHPP research include the development of new synthesis methods to improve the yield and purity of BHPP, the investigation of its potential as a therapeutic agent for various diseases, such as cancer and diabetes, and the evaluation of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, BHPP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHPP has been shown to have antioxidant, anti-inflammatory, and anticancer effects, and has the potential to be developed as a therapeutic agent for various diseases. Further research is needed to determine the safety and efficacy of BHPP in clinical trials.
Méthodes De Synthèse
BHPP can be synthesized using different methods, including the Knoevenagel condensation reaction, which involves the reaction between an aldehyde and a ketone under basic conditions. Another method involves the reaction between 3,4-dihydroxybenzaldehyde and acryloyl chloride in the presence of a base. The yield of BHPP can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
BHPP has been used in various scientific research applications due to its potential as an antioxidant, anti-inflammatory, and anticancer agent. BHPP has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. BHPP has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-[3,4-bis(hydroxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-11(15)12-10-4-3-8(6-13)9(5-10)7-14/h2-5,13-14H,1,6-7H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQYJSRRPQPVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,4-Bis(hydroxymethyl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-ethyl-2-phenyl-7-(4-(2-(p-tolyloxy)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2831852.png)

![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-ethanone](/img/structure/B2831858.png)

![4-butyl-1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2831861.png)

